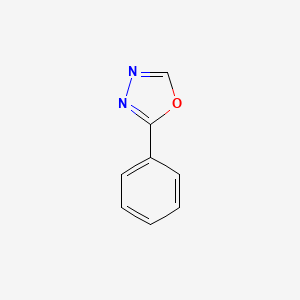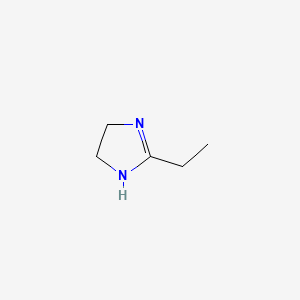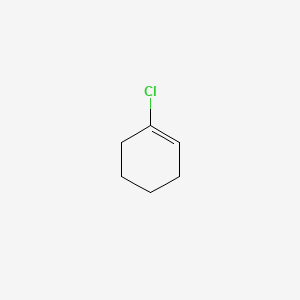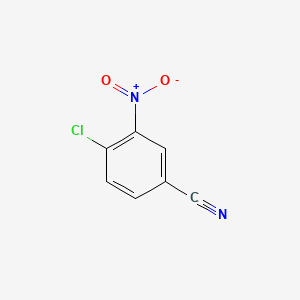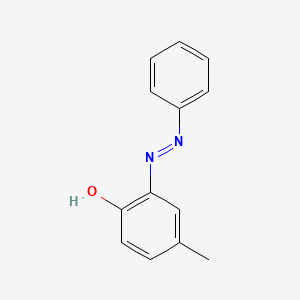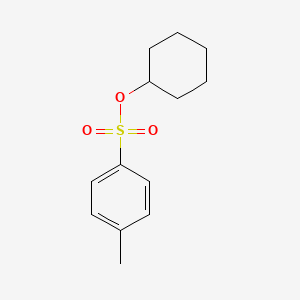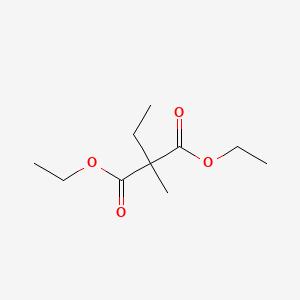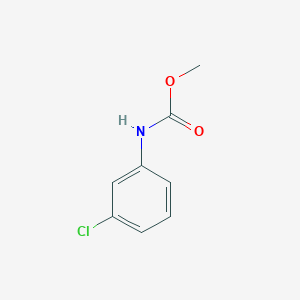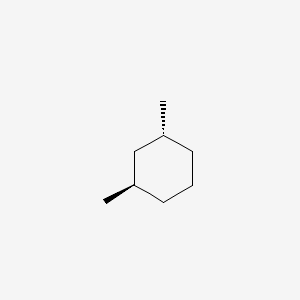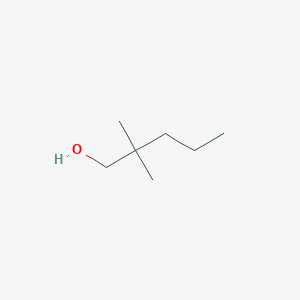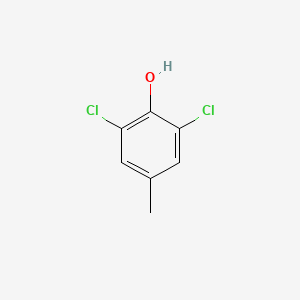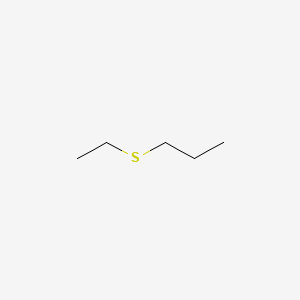
(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C17H13NO4 This compound is characterized by the presence of a benzoyl group attached to an aniline moiety, which is further connected to a butenoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 4-aminobenzophenone with maleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoyl and aniline groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or aniline derivatives.
科学的研究の応用
(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-benzoylanilino)-4-oxobut-2-enoic acid: Lacks the (E)-configuration.
4-(4-benzoylanilino)-4-oxobut-2-enoic acid methyl ester: A methyl ester derivative.
4-(4-benzoylanilino)-4-oxobut-2-enoic acid ethyl ester: An ethyl ester derivative.
Uniqueness
(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity
特性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
(E)-4-(4-benzoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21)/b11-10+ |
InChIキー |
NOXAGFBCQHLMOT-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
溶解性 |
44.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


